molecular formula C10H10BrClO2 B15248337 Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate

Cat. No.: B15248337
M. Wt: 277.54 g/mol
InChI Key: DHJQHXCOYZCNJD-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate is an organic compound with a complex aromatic structure. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenyl ring, which is further connected to an acetate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(3-bromo-5-chloro-2-methylphenyl)acetic acid+methanolacid catalystMethyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate+water\text{2-(3-bromo-5-chloro-2-methylphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid+methanolacid catalyst​Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.

    Reduction: Methyl 2-(3-bromo-5-chloro-2-methylphenyl)ethanol.

    Oxidation: 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid.

Scientific Research Applications

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate: Contains bromine and chlorine atoms.

    Methyl 2-(3-bromo-2-methylphenyl)acetate: Lacks the chlorine atom.

    Methyl 2-(5-chloro-2-methylphenyl)acetate: Lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds that lack one of these halogens.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate

InChI

InChI=1S/C10H10BrClO2/c1-6-7(4-10(13)14-2)3-8(12)5-9(6)11/h3,5H,4H2,1-2H3

InChI Key

DHJQHXCOYZCNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)CC(=O)OC

Origin of Product

United States

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